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Compound of Interest

Compound Name: Lometrexol hydrate

Cat. No.: B2632212 Get Quote

For Researchers, Scientists, and Drug Development Professionals

In the landscape of cancer therapeutics, antimetabolites that target folate metabolism remain a

critical class of drugs. This guide provides a detailed comparative analysis of two prominent

antifolates: Lometrexol hydrate and Pemetrexed. Both drugs interfere with the synthesis of

nucleotides, essential building blocks for DNA and RNA, thereby inhibiting the proliferation of

rapidly dividing cancer cells. However, they exhibit distinct mechanisms of action,

pharmacokinetic profiles, and clinical applications. This analysis aims to provide an objective

comparison supported by experimental data to inform research and drug development efforts.

Chemical and Physical Properties
Lometrexol hydrate and Pemetrexed are structurally related to folic acid, enabling their

transport into cells via folate receptors and the reduced folate carrier. However, key structural

differences underpin their distinct enzyme inhibitory profiles.

Feature Lometrexol Hydrate Pemetrexed

Synonyms
DDATHF hydrate, (6R)-

Dideazatetrahydrofolate
Alimta, LY231514

Chemical Formula C21H25N5O6 • xH2O[1][2][3] C20H21N5O6[4]

Molecular Weight 443.45 g/mol (anhydrous)[1] 427.41 g/mol

Chemical Structure Pyrido[2,3-d]pyrimidine core Pyrrolo[2,3-d]pyrimidine core
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Mechanism of Action: A Tale of Two Antifolates
Both Lometrexol hydrate and Pemetrexed function by inhibiting key enzymes in the folate

metabolic pathway, ultimately leading to a depletion of nucleotides necessary for DNA and RNA

synthesis. However, their target specificities differ significantly.

Lometrexol hydrate is a potent and specific inhibitor of glycinamide ribonucleotide

formyltransferase (GARFT). GARFT is a crucial enzyme in the de novo purine synthesis

pathway. By blocking this step, Lometrexol selectively halts the production of purine

nucleotides (adenosine and guanosine), leading to cell cycle arrest and apoptosis. It is also

reported to be a potent inhibitor of human Serine hydroxymethyltransferase 1/2 (hSHMT1/2).

Pemetrexed, in contrast, is a multi-targeted antifolate. It inhibits not only GARFT but also

thymidylate synthase (TS) and dihydrofolate reductase (DHFR). The inhibition of TS blocks the

synthesis of pyrimidine nucleotides (thymidine), while the inhibition of DHFR depletes the pool

of reduced folates required for both purine and pyrimidine synthesis. This broader inhibitory

profile disrupts the synthesis of both purines and pyrimidines, leading to a comprehensive

shutdown of DNA and RNA production.
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Figure 1. Inhibition of Folate Metabolism Pathways.

Comparative Cytotoxicity
The in vitro cytotoxicity of Lometrexol hydrate and Pemetrexed has been evaluated in various

cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a

drug's potency.
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Cell Line Cancer Type
Lometrexol
Hydrate IC50
(nM)

Pemetrexed
IC50 (nM)

Reference

CCRF-CEM

Human T-

lymphoblast

leukemia

2.9 9.9

A549
Non-small cell

lung cancer
- 1820 ± 170

HCC827
Non-small cell

lung cancer
- 1540 ± 300

H1975
Non-small cell

lung cancer
- 3370 ± 140

SNU-601 Gastric Cancer - 17

SNU-16 Gastric Cancer - 36

SNU-1 Gastric Cancer - 36

SNU-484 Gastric Cancer - 310

Various Pediatric

Leukemia/Lymph

oma

Leukemia/Lymph

oma
- Median: 155

Note: Direct comparative studies across a wide range of cancer cell lines are limited. The data

presented is compiled from different studies and should be interpreted with caution.

Pharmacokinetic Profiles
The pharmacokinetic properties of a drug determine its absorption, distribution, metabolism,

and excretion, which in turn influence its efficacy and toxicity.
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Parameter Lometrexol Hydrate Pemetrexed

Administration Intravenous Intravenous

Half-life (t1/2)
t1/2α: 19 ± 7 mint1/2β: 256 ±

96 mint1/2γ: 1170 ± 435 min

3.5 hours (in patients with

normal renal function)

Clearance 1.6 ± 0.6 L/h/m²
91.8 mL/min (in patients with

normal renal function)

Volume of Distribution (Vd) 8.9 ± 4.1 L/m² 16.1 L

Protein Binding ~78% ~81%

Elimination
Primarily renal excretion (85 ±

16% unchanged in 24h)

Primarily renal excretion (70-

90% unchanged in 24h)

Toxicity Profiles
The clinical utility of both Lometrexol hydrate and Pemetrexed has been influenced by their

toxicity profiles. Notably, the toxicity of both agents is significantly modulated by folate status.

Toxicity Lometrexol Hydrate Pemetrexed

Dose-Limiting Toxicities Thrombocytopenia, mucositis
Neutropenia, fatigue, nausea,

rash

Common Adverse Events Myelosuppression, mucositis

Fatigue, nausea, vomiting,

anorexia, diarrhea, bone

marrow suppression, rash

Mitigation Strategies Folic acid supplementation
Folic acid and vitamin B12

supplementation

Initial clinical development of Lometrexol was hampered by severe and cumulative toxicities.

However, subsequent studies demonstrated that co-administration of folic acid could markedly

reduce these adverse effects. Similarly, the toxicity of Pemetrexed, particularly hematological

and gastrointestinal side effects, is significantly ameliorated by supplementation with folic acid

and vitamin B12.
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Experimental Protocols
To facilitate further research and comparative studies, detailed protocols for key assays are

provided below.

Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
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Seed cells in 96-well plate

Treat cells with varying
concentrations of drug

Incubate for desired period
(e.g., 72 hours)

Add MTT reagent (0.5 mg/mL)

Incubate for 4 hours

Add solubilization solution
(e.g., DMSO or SDS-HCl)

Measure absorbance at 570 nm

Calculate IC50 values
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Figure 2. MTT Assay Experimental Workflow.

Protocol:
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Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

Treat the cells with a serial dilution of Lometrexol hydrate or Pemetrexed and incubate for a

specified period (e.g., 72 hours).

Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5

mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of

10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

Measure the absorbance at 570 nm using a microplate reader.

Calculate the percentage of cell viability relative to untreated control cells and determine the

IC50 value.

Glycinamide Ribonucleotide Formyltransferase (GARFT)
Inhibition Assay
This spectrophotometric assay measures the activity of GARFT by monitoring the production of

5,8-dideazatetrahydrofolate.

Protocol:

Prepare a reaction mixture containing α,β-glycinamide ribonucleotide (GAR) and 10-formyl-

5,8-dideazafolate (10-CHO-DDF) in a suitable buffer (e.g., 0.1 M HEPES, pH 7.5) in a UV-

transparent 96-well plate.

Add varying concentrations of the inhibitor (Lometrexol hydrate or Pemetrexed).

Initiate the reaction by adding purified human GARFTase enzyme.

Immediately monitor the increase in absorbance at 295 nm over time, which corresponds to

the formation of 5,8-dideazatetrahydrofolate.

Calculate the initial reaction rates and determine the inhibition constant (Ki) by fitting the data

to appropriate enzyme inhibition models.
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Dihydrofolate Reductase (DHFR) Inhibition Assay
This assay measures the decrease in absorbance at 340 nm resulting from the NADPH-

dependent reduction of dihydrofolate (DHF) to tetrahydrofolate (THF) by DHFR.

Protocol:

Prepare a reaction buffer (e.g., 50 mM potassium phosphate, pH 7.5).

In a 96-well plate, add the reaction buffer, NADPH, and varying concentrations of the

inhibitor (Pemetrexed).

Initiate the reaction by adding purified DHFR enzyme and dihydrofolate.

Immediately measure the decrease in absorbance at 340 nm in kinetic mode.

Calculate the rate of reaction and determine the percent inhibition for each inhibitor

concentration to calculate the IC50 or Ki value.

Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle

(G0/G1, S, and G2/M) based on their DNA content.
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Treat cells with drug

Harvest and wash cells

Fix cells in cold 70% ethanol

Stain with Propidium Iodide (PI)
and treat with RNase

Analyze by flow cytometry

Determine cell cycle distribution
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Figure 3. Cell Cycle Analysis Workflow.

Protocol:

Treat cells with the desired concentration of Lometrexol hydrate or Pemetrexed for a

specific time.

Harvest the cells and wash with phosphate-buffered saline (PBS).

Fix the cells by dropwise addition into ice-cold 70% ethanol while vortexing and store at

-20°C.
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Wash the fixed cells with PBS and resuspend in a staining solution containing propidium

iodide (PI) and RNase A.

Incubate for 30 minutes at room temperature in the dark.

Analyze the DNA content of the cells using a flow cytometer.

The resulting histogram will show peaks corresponding to cells in the G0/G1, S, and G2/M

phases of the cell cycle.

Conclusion
Lometrexol hydrate and Pemetrexed are both effective antifolate drugs that disrupt nucleotide

synthesis, but they do so through distinct mechanisms. Lometrexol is a specific inhibitor of

GARFT in the purine synthesis pathway, while Pemetrexed is a multi-targeted inhibitor affecting

both purine and pyrimidine synthesis. This difference in mechanism likely contributes to their

varying cytotoxicity profiles and clinical applications. Pemetrexed has established itself as a key

therapeutic agent for non-small cell lung cancer and mesothelioma, with its toxicity managed by

vitamin supplementation. The clinical development of Lometrexol was initially challenged by its

toxicity, which was later found to be manageable with folic acid. This comparative guide

provides a foundation for researchers to understand the key differences between these two

agents and to design further studies to explore their full therapeutic potential, either as single

agents or in combination therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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